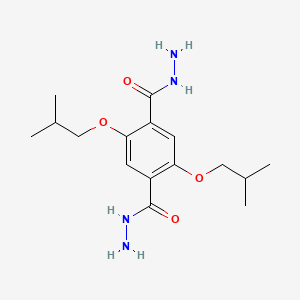
2,5-Diisobutoxyterephthalohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diisobutoxyterephthalohydrazide is an organic compound with the molecular formula C16H26N4O4 It is a derivative of terephthalohydrazide, where two isobutoxy groups are substituted at the 2 and 5 positions of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diisobutoxyterephthalohydrazide typically involves the reaction of 2,5-dihydroxyterephthalic acid with isobutyl alcohol in the presence of a dehydrating agent to form 2,5-diisobutoxyterephthalic acid. This intermediate is then reacted with hydrazine hydrate to yield this compound. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The production process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Diisobutoxyterephthalohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The isobutoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,5-Diisobutoxyterephthalohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers, coatings, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,5-Diisobutoxyterephthalohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dibutoxyterephthalohydrazide: Similar in structure but with butoxy groups instead of isobutoxy groups.
2,5-Dimethoxyterephthalohydrazide: Contains methoxy groups instead of isobutoxy groups.
2,5-Dihydroxyterephthalohydrazide: Lacks the isobutoxy groups and has hydroxyl groups instead.
Uniqueness
2,5-Diisobutoxyterephthalohydrazide is unique due to the presence of isobutoxy groups, which can influence its chemical reactivity and physical properties. These groups may enhance its solubility, stability, and interaction with specific molecular targets compared to its analogs.
Eigenschaften
Molekularformel |
C16H26N4O4 |
|---|---|
Molekulargewicht |
338.40 g/mol |
IUPAC-Name |
2,5-bis(2-methylpropoxy)benzene-1,4-dicarbohydrazide |
InChI |
InChI=1S/C16H26N4O4/c1-9(2)7-23-13-5-12(16(22)20-18)14(24-8-10(3)4)6-11(13)15(21)19-17/h5-6,9-10H,7-8,17-18H2,1-4H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
ITENHYRRAXUPGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=CC(=C(C=C1C(=O)NN)OCC(C)C)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Hydroxymethyl)-6-[4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenoxy]oxane-3,4,5-triol](/img/structure/B12511826.png)
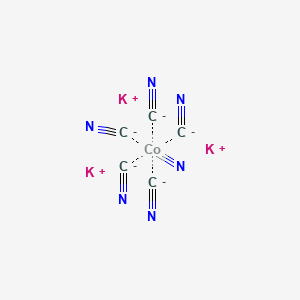
![(2S,4R)-4-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12511837.png)
![3-({[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]amino}methylidene)-2-benzofuran-1-one](/img/structure/B12511845.png)
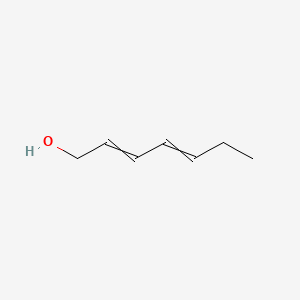

![2,5-dioxopyrrolidin-1-yl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate](/img/structure/B12511869.png)
![4-(1-Ethyl-5-oxa-8-azatricyclo[4.3.1.03,8]decan-4-yl)quinolin-6-ol](/img/structure/B12511875.png)
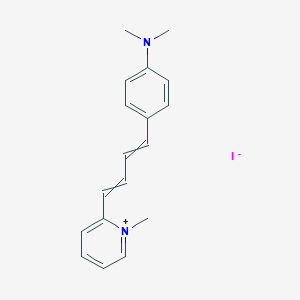
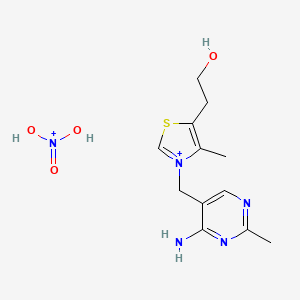
![1-(4-Chlorophenyl)-4-{4-[5-(trifluoromethyl)pyridin-2-yl]benzenecarbothioyl}piperazine](/img/structure/B12511883.png)
![[3-(5-Chloro-2-fluorophenyl)-5-methyl-4-isoxazolyl][4-(trifluoromethyl)piperidino]methanone](/img/structure/B12511886.png)
![1,5-Bis[3,5-bis(methoxymethoxy)phenyl]penta-1,4-dien-3-one](/img/structure/B12511888.png)
![Methyl 5-bromo-2-methyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12511895.png)
